Icmt-IN-19
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Overview
Description
Icmt-IN-19 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in inhibiting the activity of ICMT, with an IC50 value of 0.026 micromolar . The inhibition of ICMT has been linked to promising anti-cancer activity, making this compound a compound of interest in cancer research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-19 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of an indole-based core structure, followed by functional group modifications to enhance the inhibitory activity against ICMT. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Icmt-IN-19 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Substitution: Substitution reactions can introduce different substituents on the indole core, affecting the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in halogenated or alkylated products .
Scientific Research Applications
Icmt-IN-19 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of ICMT and its effects on protein prenylation.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving Ras proteins.
Mechanism of Action
Icmt-IN-19 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of isoprenylated proteins, a crucial step for their proper localization and function. By inhibiting ICMT, this compound disrupts the post-translational modification of proteins like Ras, leading to mislocalization and impaired signaling. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cysmethynil: A prototypical ICMT inhibitor with similar inhibitory activity but lower solubility.
Compound D2-1: An ICMT inhibitor with an octyl group in R1 and a 3-chloro-4-fluoro-phenyl group in R2, showing effective ICMT inhibitory activity.
UCM-1336: Another ICMT inhibitor that has shown efficacy in preclinical studies.
Uniqueness of Icmt-IN-19
This compound stands out due to its high potency and selectivity for ICMT, with an IC50 value of 0.026 micromolar. Its unique chemical structure allows for effective inhibition of ICMT, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C21H26N2O3 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-nitroaniline |
InChI |
InChI=1S/C21H26N2O3/c1-20(2)16-21(12-14-26-20,17-7-4-3-5-8-17)11-13-22-18-9-6-10-19(15-18)23(24)25/h3-10,15,22H,11-14,16H2,1-2H3 |
InChI Key |
XBQZRCWMRJRSES-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3)C |
Origin of Product |
United States |
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